molecular formula C16H13N3O3S2 B11660160 2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide CAS No. 303105-74-0

2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide

Katalognummer: B11660160
CAS-Nummer: 303105-74-0
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: MSFPBEJRMJTOBA-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thioether Formation: The benzothiazole ring is then reacted with a halogenated acetic acid derivative to form the thioether linkage.

    Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dihydroxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction steps but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The thioether linkage can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted thioethers.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying enzyme activities and protein interactions.

    Medicine: Potential therapeutic agent for treating infections, cancer, and oxidative stress-related diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide would depend on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic processes.

    Anticancer Activity: It might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Lacks the dihydroxybenzylidene moiety.

    N’-(3,4-Dihydroxybenzylidene)acetohydrazide: Lacks the benzothiazole ring.

    2-(1,3-Benzothiazol-2-ylthio)-N’-(4-hydroxybenzylidene)acetohydrazide: Similar structure but with a different substitution pattern on the benzylidene moiety.

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of both the benzothiazole ring and the dihydroxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

303105-74-0

Molekularformel

C16H13N3O3S2

Molekulargewicht

359.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13N3O3S2/c20-12-6-5-10(7-13(12)21)8-17-19-15(22)9-23-16-18-11-3-1-2-4-14(11)24-16/h1-8,20-21H,9H2,(H,19,22)/b17-8+

InChI-Schlüssel

MSFPBEJRMJTOBA-CAOOACKPSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.